molecular formula C12H21O6P B1604002 Tri(2-methoxycarbonylethyl)phosphine CAS No. 29269-17-8

Tri(2-methoxycarbonylethyl)phosphine

Cat. No. B1604002
CAS RN: 29269-17-8
M. Wt: 292.26 g/mol
InChI Key: GCGYESORUFVNSP-UHFFFAOYSA-N
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Description

Tri(2-methoxycarbonylethyl)phosphine is a chemical compound with the molecular formula C12H21O6P and a molecular weight of 292.27 . It is a yellow liquid used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of Tri(2-methoxycarbonylethyl)phosphine is represented by the formula C12H21O6P . The structure is consistent with NMR identification .


Physical And Chemical Properties Analysis

Tri(2-methoxycarbonylethyl)phosphine is a yellow liquid . It has a molecular weight of 292.27 and a molecular formula of C12H21O6P .

Scientific Research Applications

Modulating Reactivity in Platinum Complexes

Tri(2-methoxycarbonylethyl)phosphine (tmTCEP) has been used as a ligand to modulate reactivity in novel platinum complexes . The study found that tmTCEP showed even higher permeability than tris(2-carboxyethyl)phosphine (TCEP) through the pharmacokinetics of a platinum complex . This application is particularly relevant in the field of medicinal chemistry.

Use in Metallodrugs

The tmTCEP ligand has been used in the development of new metallodrugs . These drugs are designed to overcome the unwanted effects produced by cisplatin, a well-known metallodrug in the clinic . The tmTCEP ligand contributes to the stability of these compounds in solution and their interaction with biological models .

Ligand for Asymmetric Synthesis

P-chiral phosphine ligands like tmTCEP have been used in metal-catalyzed asymmetric synthesis . This method is one of the most important for the economical and environmentally benign production of useful optically active compounds . The tmTCEP ligand plays a critical role in this process due to its ability to coordinate strongly to the transition metals and promote the catalytic reactions .

Use in Asymmetric Hydrogenation

P-chiral phosphine ligands, including tmTCEP, have been used in rhodium-catalyzed homogeneous asymmetric hydrogenation . This process is important for the production of optically active compounds used in pharmaceuticals, agrochemicals, fragrances, and more .

Phosphine Confinement

Tri(2-methoxycarbonylethyl)phosphine can be used in the development of phosphine confinement . This process explores parallels with related constrained macrocyclic systems and mechanically interlocked molecules .

Ligand for Transition Metal Catalysis

P-chiral phosphine ligands like tmTCEP are used in transition-metal-catalyzed reactions . These reactions have been studied for more than six decades, and a variety of reactions of this class have been developed . The tmTCEP ligand plays a significant role in these reactions due to its ability to coordinate strongly to the transition metals .

Safety And Hazards

Tri(2-methoxycarbonylethyl)phosphine may damage fertility or the unborn child, cause respiratory irritation, skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . This could lead to reactivity modification and provide new avenues for research .

properties

IUPAC Name

methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGYESORUFVNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649684
Record name Trimethyl 3,3',3''-phosphanetriyltripropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(2-methoxycarbonylethyl)phosphine

CAS RN

29269-17-8
Record name Trimethyl 3,3',3''-phosphanetriyltripropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29269-17-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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